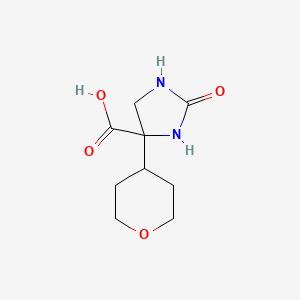
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridine derivatives, for example, can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metalation .Applications De Recherche Scientifique
- Application : 1-(4-Aminobutyl)guanidine can be isotopically labeled and used to trace metabolic pathways. Researchers can study its pharmacokinetics and bio-distribution in vitro and in vivo. It also serves as an internal standard in mass spectrometry measurements .
- Application : Investigating the role of agmatine and its metabolites in the nervous system, including anti-depressive, anti-nociceptive, and anxiolytic properties .
- Application : Researchers explore its potential in treating hypertension, ischemia, diabetes, and other cardiovascular conditions .
- Application : Developing new synthetic routes to access agmatine, including labeled forms, aids in drug discovery and therapeutic development .
- Application : Researchers explore its use in electrochemical and electrochemiluminescent sensors for detecting specific analytes .
- Application : Bleomycin A5 hydrochloride, a glycopeptide antibiotic derived from Streptomyces verticillus, shares structural similarities with agmatine. Researchers investigate its applications in molecular biology .
Metabolite Tracing and Pharmacokinetics
Neurotransmitter Research
Cardiovascular Therapeutics
Synthetic Chemistry
Sensor Technology
Molecular Biology
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on clinical trials. Alternatively, if it has unique chemical properties, it could be studied for potential uses in materials science or chemistry .
Propriétés
IUPAC Name |
1-(4-aminobutyl)-6-methylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-9-5-4-6-10(13)12(9)8-3-2-7-11;/h4-6H,2-3,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGHNPECJFHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)




![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)
![7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2828100.png)
![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2828103.png)
![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2828105.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

![1'-(5-bromonicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2828113.png)